An In-depth Technical Guide to the Chemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
An In-depth Technical Guide to the Chemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring N-substituted with a propargyl group. This terminal alkyne functionality makes it a valuable building block in medicinal chemistry and drug discovery, primarily through its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, along with its potential applications in the development of novel therapeutics.
Chemical and Physical Properties
While experimental data for 1-(prop-2-yn-1-yl)pyrrolidin-2-one is not extensively reported in the literature, its properties can be estimated based on its structure and data from closely related compounds. The pyrrolidinone moiety imparts polarity and potential for hydrogen bonding, while the propargyl group provides a reactive handle for chemical modifications.
Table 1: Chemical and Physical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and a Related Compound
| Property | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | 1-(Prop-2-yn-1-yl)pyrrolidine (Related Compound) |
| Molecular Formula | C₇H₉NO[1] | C₇H₁₁N[2][3] |
| Molecular Weight | 123.15 g/mol [1] | 109.17 g/mol [2][3] |
| Physical State | Liquid (Predicted) | Liquid[4] |
| Boiling Point | Predicted to be higher than 1-(prop-2-yn-1-yl)pyrrolidine due to the polar amide group. | 135.4 °C at 760 mmHg[4] |
| Melting Point | Not available | Not available |
| Density | Predicted to be higher than 1-(prop-2-yn-1-yl)pyrrolidine. | 0.928 g/cm³[4] |
| Solubility | Predicted to be soluble in water and a range of organic solvents. | Miscible with water and most organic solvents.[5] |
| pKa (conjugate acid) | Not available | Not available |
Synthesis and Reactivity
Synthesis
The synthesis of 1-(prop-2-yn-1-yl)pyrrolidin-2-one is typically achieved through the N-alkylation of 2-pyrrolidinone with a propargyl halide, such as propargyl bromide, in the presence of a base. This reaction is a standard method for the formation of N-substituted lactams.
Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Materials:
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2-Pyrrolidinone
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Propargyl bromide (or propargyl chloride)
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Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
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Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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To a solution of 2-pyrrolidinone in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride portion-wise.
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The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of 2-pyrrolidinone.
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Propargyl bromide is then added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(prop-2-yn-1-yl)pyrrolidin-2-one.
Logical Relationship of Synthesis
Reactivity
The primary site of reactivity for 1-(prop-2-yn-1-yl)pyrrolidin-2-one is the terminal alkyne of the propargyl group. This functionality allows for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific covalent ligation of the pyrrolidinone moiety to molecules containing an azide group, forming a stable 1,2,3-triazole linkage. This reactivity is extensively utilized in drug discovery for creating bioconjugates, linking molecules to probes, and generating libraries of compounds for screening.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
| Technique | Predicted Features |
| ¹H NMR | - Alkyne-CH: A triplet around δ 2.2-2.5 ppm. - -NCH₂-C≡: A doublet around δ 4.0-4.3 ppm. - Pyrrolidinone ring protons: Multiplets in the range of δ 2.0-3.5 ppm. |
| ¹³C NMR | - C=O (amide): δ 170-175 ppm. - ≡C-H: δ 70-75 ppm. - -C≡: δ 75-80 ppm. - -NCH₂-: δ 35-45 ppm. - Pyrrolidinone ring carbons: δ 18-30 ppm and δ 45-50 ppm. |
| IR (Infrared) | - C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹. - C≡C stretch: A weak band around 2100-2150 cm⁻¹. - C=O (amide) stretch: A strong, sharp band around 1680-1700 cm⁻¹. - C-N stretch: A medium band around 1250-1350 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 123. - Major Fragments: Loss of the propargyl group, fragmentation of the pyrrolidinone ring. |
Role in Drug Development and Research
The significance of 1-(prop-2-yn-1-yl)pyrrolidin-2-one in drug discovery and development stems from the combination of the pyrrolidinone scaffold and the propargyl group.
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Pyrrolidinone Scaffold: The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[6][7] Its properties can enhance aqueous solubility and provide a rigid framework for orienting functional groups to interact with biological targets.[8]
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Propargyl Group as a Reactive Handle: The terminal alkyne of the propargyl group is a key functional group for "click chemistry." This allows for the straightforward and efficient conjugation of the pyrrolidinone-containing molecule to other molecules of interest, such as fluorescent probes, affinity tags, or larger drug scaffolds. This modular approach is highly valuable in target identification, validation, and the development of targeted drug delivery systems.
Experimental Workflow: Application in Click Chemistry for Target Identification
Safety and Handling
Based on GHS classifications for similar compounds, 1-(prop-2-yn-1-yl)pyrrolidin-2-one should be handled with care.[1] It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its synthesis is straightforward, and the presence of the terminal alkyne provides a powerful tool for molecular assembly via click chemistry. While detailed experimental data on its physicochemical and biological properties are limited, its structural motifs suggest a favorable profile for the development of novel chemical probes and drug candidates. Further research into this and similar molecules is warranted to fully explore their therapeutic potential.
References
- 1. 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | C7H9NO | CID 12464313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Prop-2-yn-1-yl)pyrrolidine | 7223-42-9 | Benchchem [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
